molecular formula C14H20BrNO B14918444 1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol

1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol

Cat. No.: B14918444
M. Wt: 298.22 g/mol
InChI Key: TUCOEHBOAJVRMQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol is an organic compound that features a bromophenyl group and a cyclohexylamino group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) or hydrogen gas are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-bromophenyl)-2-(cyclohexylamino)ethanone.

    Reduction: Formation of 1-(phenyl)-2-(cyclohexylamino)ethan-1-ol.

    Substitution: Formation of 1-(3-substituted phenyl)-2-(cyclohexylamino)ethan-1-ol derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.

    1-(3-Methylphenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(cyclohexylamino)ethanol

InChI

InChI=1S/C14H20BrNO/c15-12-6-4-5-11(9-12)14(17)10-16-13-7-2-1-3-8-13/h4-6,9,13-14,16-17H,1-3,7-8,10H2

InChI Key

TUCOEHBOAJVRMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C2=CC(=CC=C2)Br)O

Origin of Product

United States

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